7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

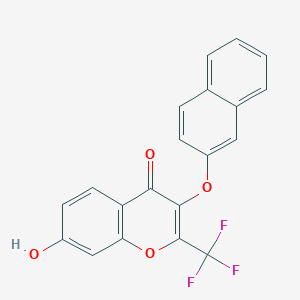

7-Hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 371128-42-6) is a fluorinated chromenone derivative with a molecular weight of 372.30 g/mol. Structurally, it features:

- A 7-hydroxy group on the chromen-4-one core.

- A trifluoromethyl (-CF₃) substituent at position 2, enhancing electronic withdrawal and metabolic stability.

- A naphthalen-2-yloxy group at position 3, introducing steric bulk and aromatic π-system interactions.

This compound was synthesized and characterized by Fluorochem (References: 10-F730367) but is currently discontinued . Its structural uniqueness lies in the naphthalene moiety, which distinguishes it from simpler phenyl or alkoxy-substituted analogs.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F3O4/c21-20(22,23)19-18(17(25)15-8-6-13(24)10-16(15)27-19)26-14-7-5-11-3-1-2-4-12(11)9-14/h1-10,24H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNNWZSDMZYHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic or basic conditions.

Introduction of the naphthalen-2-yloxy group: This step involves the nucleophilic substitution of a halogenated chromenone derivative with naphthalen-2-ol in the presence of a base.

Introduction of the trifluoromethyl group: This can be accomplished through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable reaction conditions.

Hydroxylation: The final step involves the selective hydroxylation of the chromenone core to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The chromenone core can be reduced to form a dihydro derivative.

Substitution: The naphthalen-2-yloxy group can be substituted with other nucleophiles under suitable conditions.

Hydroxylation: Additional hydroxyl groups can be introduced at different positions on the chromenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Hydroxylation: Hydroxylating agents such as osmium tetroxide or hydrogen peroxide can be used under suitable conditions.

Major Products Formed

The major products formed from these reactions include ketone or quinone derivatives, dihydro derivatives, substituted chromenones, and polyhydroxylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multicomponent reactions that yield high purity and good yields. For example, a study demonstrated the synthesis of structurally related compounds using similar methodologies, highlighting the versatility of chromone derivatives in organic synthesis .

Anticancer Activity

Research has indicated that chromone derivatives, including this compound, exhibit significant anticancer properties. A study on structurally related compounds showed that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The trifluoromethyl group is particularly noted for enhancing biological activity due to its electron-withdrawing nature.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The presence of the naphthyl group is believed to contribute to this activity by enhancing membrane permeability.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that chromone derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases . The hydroxyl group plays a crucial role in mediating these effects by participating in hydrogen bonding interactions.

Case Studies

-

Synthesis and Evaluation of Isoflavones :

A study detailed the synthesis of an isoflavone derivative from a precursor involving this compound. The synthesized compound was evaluated for its ability to act as a FPR (formyl peptide receptor) antagonist, showing promising results in competitive binding assays . -

Multicomponent Synthesis for Bioactive Molecules :

Recent research highlighted the use of multicomponent synthesis methods to create bioactive molecules incorporating chromone structures. These methods have been shown to yield compounds with significant biological activities, including antibacterial and anticancer properties .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in these pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest analogs differ primarily in substituents at positions 2 and 3. Key comparisons include:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

*Calculated based on formula from .

Key Findings from Comparative Studies

Electronic Effects: The -CF₃ group at position 2 is conserved in many analogs, contributing to electron withdrawal and stabilizing the chromenone core . Substituents at position 3 modulate electronic and steric properties. For example:

- 4-Fluorophenyl (compound 5, ) offers moderate steric bulk and electronic withdrawal, linked to anticancer activity .

- Isoxazolylmethoxy (compound 3k, ) may improve binding to enzymes like α-amylase due to heterocyclic interactions .

Biological Activity: Anticancer Potential: Compound 5 (4-fluorophenyl analog) showed promise in anticancer assessments, though specific IC₅₀ values are unreported . Enzyme Inhibition: Compound 3k demonstrated α-amylase inhibition, suggesting that bulky substituents at position 3 (e.g., isoxazole) may enhance enzyme binding . Antioxidant/Anti-inflammatory: Derivatives with nitro or chloro substituents (e.g., ) exhibited radical scavenging and anti-inflammatory effects, highlighting the role of electron-withdrawing groups .

Synthetic Challenges :

- The naphthalen-2-yloxy group in the target compound likely complicates synthesis due to steric hindrance, whereas methoxy or phenyl substituents (e.g., 8c, ) are more straightforward to incorporate .

Biological Activity

7-Hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic compound belonging to the chromenone class, exhibits a diverse range of biological activities. This compound features a hydroxyl group at the 7-position, a naphthalen-2-yloxy substituent at the 3-position, and a trifluoromethyl group at the 2-position, contributing to its unique properties and potential applications in medicinal chemistry .

- Molecular Formula : C20H14F3O4

- Molecular Weight : 388.32 g/mol

- Structural Features :

- Hydroxyl group (–OH)

- Naphthalene moiety

- Trifluoromethyl group (–CF3)

Biological Activities

This compound has been investigated for various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, which is common among flavonoids and their derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and biological target interaction .

| Structural Feature | Biological Activity |

|---|---|

| Hydroxyl Group | Antioxidant, anti-inflammatory |

| Naphthalene Moiety | Antimicrobial, potential anticancer |

| Trifluoromethyl Group | Increased lipophilicity |

Case Studies and Research Findings

- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduces oxidative stress markers in cellular models .

- Antimicrobial Testing : A series of tests against various bacterial strains showed that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Mechanisms : Studies have indicated that derivatives of chromenones can inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic applications in inflammatory diseases .

Q & A

Q. How to design a robust experimental framework for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.